
Ethyl 5-chlorosalicylate
概要
説明
Ethyl 5-chlorosalicylate (E5CS) is a synthetic compound that has been used in a variety of scientific research applications. It is a chlorinated salicylate derivative of ethyl alcohol, and is often used as a reagent or catalyst in organic synthesis. E5CS has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.
科学的研究の応用
Synthesis and Biological Evaluation
- Antioxidant and Chelating Agents : Di-hydropyridine derivatives, structurally similar to Ethyl 5-chlorosalicylate, have been synthesized and shown to act as potent antioxidants and chelating agents, potentially useful in treating metal-induced oxidative stress diseases (Sudhana & Adi, 2019).
Environmental and Agricultural Applications
- Chlorophyll Fluorescence in Plants : Research on chlorophyll fluorescence in plants, which can be affected by herbicides, may involve compounds like this compound for understanding plant responses to environmental stress (Araldi et al., 2015).
Synthesis and Chemical Properties
- Organic Synthesis : this compound and related compounds are used as intermediates in the synthesis of various organic compounds, highlighting their significance in the field of dye, medicine, and pesticide production (Hunsheng & Heng, 2014).
Biodegradation and Environmental Impact
- Biodegradation by Bacillus : A Bacillus species has been found to utilize 5-chlorosalicylate, structurally related to this compound, as a carbon and energy source, demonstrating the environmental biodegradation potential of such compounds (Crawford et al., 1979).
Pharmaceutical and Medicinal Chemistry
- Potential for Molluscicidal Properties : Derivatives structurally related to this compound have been investigated for their molluscicidal properties, indicating potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).
Safety and Hazards
作用機序
Target of Action
It’s structurally related to salicylic acid and 5-chlorosalicylic acid , which are known to have various biological targets. For instance, salicylic acid directly and irreversibly inhibits COX-1 and COX-2 enzymes , which are involved in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
Salicylic acid, for example, inhibits COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules play a crucial role in inflammation and pain signaling, so their reduction can lead to analgesic and anti-inflammatory effects .
Biochemical Pathways
Research on 5-chlorosalicylate, a structurally related compound, suggests that it may be involved in a new bacterial degradation pathway . This pathway involves reactions catalyzed by enzymes from the 3-oxoadipate pathway (catechol 1,2-dioxygenase, muconate cycloisomerase) and the chlorocatechol pathway (maleylacetate reductase) and a trans-dienelactone hydrolase .
Pharmacokinetics
The pharmacokinetics of related compounds, such as salicylic acid, have been extensively studied
Result of Action
Related compounds like salicylic acid have been shown to have analgesic and anti-inflammatory effects due to their inhibition of cox-1 and cox-2 enzymes
Action Environment
Studies on related compounds suggest that factors such as temperature, ph, and the presence of other substances can affect their activity
特性
IUPAC Name |
ethyl 5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMSMRINTOGATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308377 | |
| Record name | Ethyl 5-chlorosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-83-5 | |
| Record name | Ethyl 5-chlorosalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-chlorosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
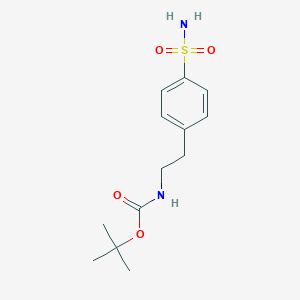
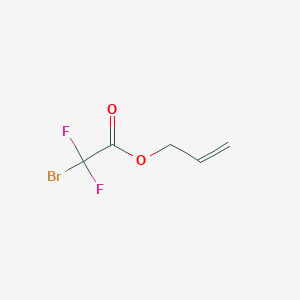

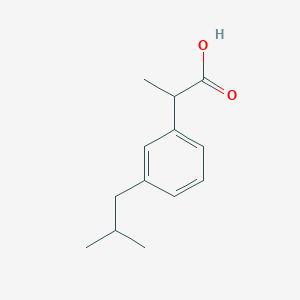
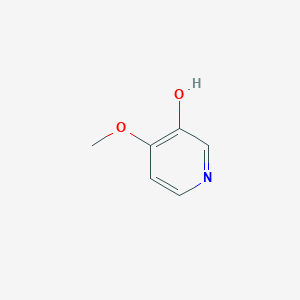

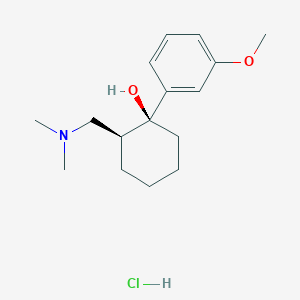
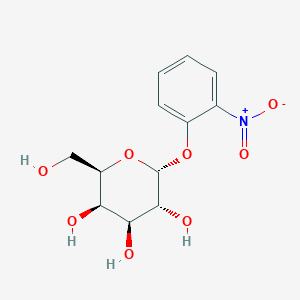
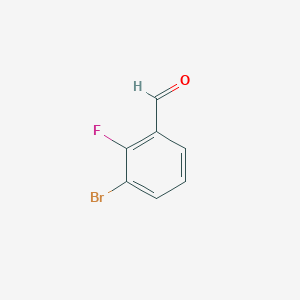
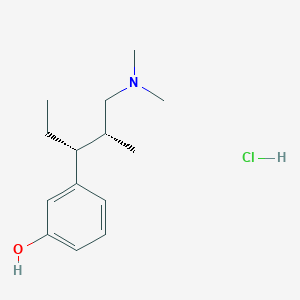
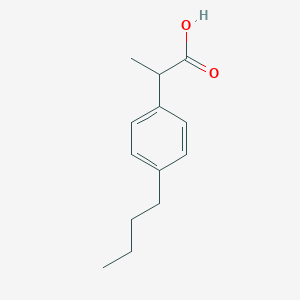
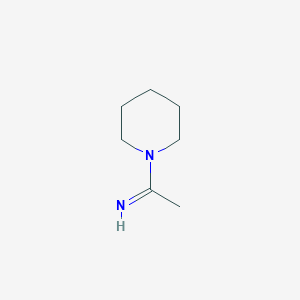
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)

